molecular formula C9H11BrClNO B3418451 6-Bromo-chroman-3-ylamine hydrochloride CAS No. 1242882-41-2

6-Bromo-chroman-3-ylamine hydrochloride

Cat. No.: B3418451
CAS No.: 1242882-41-2
M. Wt: 264.54 g/mol
InChI Key: PUUVJKMUILLFKU-UHFFFAOYSA-N
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Description

6-Bromo-chroman-3-ylamine hydrochloride is an organic compound belonging to the chroman class of compounds. It has the molecular formula C9H11BrClNO and a molecular weight of 264.54 g/mol. This compound is characterized by the presence of a bromine atom at the 6th position of the chroman ring and an amine group at the 3rd position, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-chroman-3-ylamine hydrochloride typically involves the bromination of chroman derivatives followed by amination. One common method involves the bromination of chroman-3-ylamine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or recrystallization techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-chroman-3-ylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding chroman-3-one derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amine group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like thiols or amines replace the bromine to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Chroman-3-one derivatives.

    Reduction: Chroman-3-yl alcohol derivatives.

    Substitution: Various substituted chroman-3-ylamine derivatives.

Scientific Research Applications

6-Bromo-chroman-3-ylamine hydrochloride has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-chroman-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

6-Bromo-chroman-3-ylamine hydrochloride can be compared with other similar compounds, such as:

  • 6-Chloro-chroman-3-ylamine hydrochloride
  • 6-Fluoro-chroman-3-ylamine hydrochloride
  • 6-Iodo-chroman-3-ylamine hydrochloride

These compounds share a similar chroman structure but differ in the halogen atom present at the 6th position

Properties

IUPAC Name

6-bromo-3,4-dihydro-2H-chromen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-7-1-2-9-6(3-7)4-8(11)5-12-9;/h1-3,8H,4-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUVJKMUILLFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678612
Record name 6-Bromo-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757956-65-3, 1242882-41-2
Record name 6-Bromo-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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